molecular formula C18H35NaO3 B077029 Sodium 12-hydroxyoctadecanoate CAS No. 13329-67-4

Sodium 12-hydroxyoctadecanoate

Cat. No. B077029
CAS RN: 13329-67-4
M. Wt: 322.5 g/mol
InChI Key: NTVDGBKMGBRCKB-UHFFFAOYSA-M
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Description

Sodium 12-hydroxyoctadecanoate, also known as Sodium hydroxystearate or Octadecanoic acid, 12-hydroxy-, sodium salt (1:1), is a solid substance . Its molecular formula is C18H35NaO3 and it has an average mass of 322.458 Da .


Synthesis Analysis

The synthesis of Sodium 12-hydroxyoctadecanoate involves the hydroxylation of unsaturated plant oils . A novel catalytic method of plant oils hydroxylation by Fe(III) citrate monohydrate (Fe3±cit.)/Na2S2O8 catalyst has been introduced . Methyl 9,12-di-hydroxyoctadecanoate 1, methyl-9-hydroxyoctadecanoate 2 and methyl (10E,12E)-octadecanoate 3 mixtures are produced under optimized conditions with an oxygen balloon .


Molecular Structure Analysis

The molecular structure of Sodium 12-hydroxyoctadecanoate is represented by the formula C18H35NaO3 . The exact mass is 322.24800 and the molecular weight is 322.45800 .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of Sodium 12-hydroxyoctadecanoate is the hydroxylation of unsaturated plant oils . The specific hydroxylation activity was found to be lower when using Na2S2O8 alone as a catalyst .


Physical And Chemical Properties Analysis

Sodium 12-hydroxyoctadecanoate is a solid substance that is slightly soluble in water . It is stable under normal conditions . The risk associated with Sodium 12-hydroxyoctadecanoate is that it is a flammable material and can cause irritation to the skin, eyes, and respiratory system .

Scientific Research Applications

  • Hydrogelation with Water-Insoluble Organogelators : Sodium 12-hydroxyoctadecanoate can be used in surfactant-mediated gelation (SMG) to form hydrogels in aqueous solutions. This process involves solubilizing the compound in surfactant micelles, leading to self-assembled fibrillar networks in gelled micellar phases. These hydrogels have applications in areas such as drug delivery and tissue engineering due to their unique properties like higher viscoelasticity and sol-gel transition temperatures (Aramaki et al., 2019).

  • Self-Assembled Monolayers on Graphite Surfaces : The compound's ability to form self-assembled monolayers on graphite surfaces has been observed using scanning tunneling microscopy. This indicates potential applications in nanotechnology and materials science, particularly in the formation of nanostructured materials (Qian et al., 1999).

  • Sodium-Ion Battery Research : Sodium 12-hydroxyoctadecanoate has been implicated in research on sodium-ion batteries. These batteries are considered for various applications due to their affordability and availability of sodium. The material's properties might be beneficial in developing high-energy batteries for applications like electrical vehicles and load leveling (Delmas, 2018).

  • Properties in Monolayer Studies : Studies on the monolayer properties of chiral and racemic forms of 12-hydroxyoctadecanoic acids show potential applications in understanding molecular interactions at interfaces. This research can impact the development of biosensors and other surface chemistry applications (Tachibana et al., 1979).

  • Matrix Metalloproteinase 2 (MMP2) Inhibition : A derivative of Sodium 12-hydroxyoctadecanoate, Sodium 1-(12-hydroxy)octadecanyl sulfate, has been identified as an MMP2 inhibitor. This discovery has potential implications in cancer research and treatment, as MMP2 plays a role in tumor progression and metastasis (Fujita et al., 2002).

Safety And Hazards

Sodium 12-hydroxyoctadecanoate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion are CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

sodium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVDGBKMGBRCKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884592
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 12-hydroxyoctadecanoate

CAS RN

13329-67-4
Record name Sodium hydroxystearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 12-hydroxyoctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM HYDROXYSTEARATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Narayan, N Shinde, GJT Tiddy - The Journal of Physical …, 1992 - ACS Publications
… Finally, we have recently examined the mesophase formed by sodium 12hydroxyoctadecanoate.27 Here again the L', phase appears, but the hexagonal phase extends to above100 C, …
Number of citations: 7 pubs.acs.org

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